molecular formula C37H46NNaO12 B13828593 sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

Cat. No.: B13828593
M. Wt: 719.7 g/mol
InChI Key: LAJFQTBWGBXICV-XWDROCHTSA-M
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Description

The compound sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a methoxycarbonyl group, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the core tetracyclic structure followed by the introduction of various functional groups. The synthetic route typically involves:

    Formation of the Core Structure: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.

    Functional Group Introduction: Various functional groups such as hydroxyl, methoxy, and methoxycarbonyl groups are introduced through selective reactions.

    Purification: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.

Industrial production methods may involve scaling up these synthetic steps using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and methoxycarbonyl groups can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biomolecules, influencing their structure and function. The methoxycarbonyl group can participate in esterification reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the specific functional groups and their positions

Properties

Molecular Formula

C37H46NNaO12

Molecular Weight

719.7 g/mol

IUPAC Name

sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)35(45)38-22-15-23(39)26-27(32(22)43)31(42)21(6)33-28(26)34(44)37(7,50-33)49-14-13-24(47-8)18(3)25(36(46)48-9)19(4)30(41)20(5)29(16)40;/h10-16,18-20,24-25,29-30,39-43H,1-9H3,(H,38,45);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19-,20-,24+,25+,29-,30-,37+;/m1./s1

InChI Key

LAJFQTBWGBXICV-XWDROCHTSA-M

Isomeric SMILES

C[C@@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]1O)C)O)C)C(=O)OC)C)OC)C)C)O)[O-])/C.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)C(=O)OC)C)OC)C)C)O)[O-])C.[Na+]

Origin of Product

United States

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